molecular formula C7H9N B1584814 2,3-Lutidine CAS No. 583-61-9

2,3-Lutidine

Cat. No. B1584814
Key on ui cas rn: 583-61-9
M. Wt: 107.15 g/mol
InChI Key: HPYNZHMRTTWQTB-UHFFFAOYSA-N
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Patent
US07084155B2

Procedure details

To a stirred solution of 2,3-lutidine (4.8363 g, 45.13 mmol) in glacial acetic acid (30 mL) at room temperature was added 30% H2O2 (4.6 mL) and the resultant solution was heated to 70° C. After 6 hours, the reaction mixture was cooled to room temperature, additional H2O2 (4.6 mL) was added, and the solution was heated at 70° C. overnight. The reaction mixture was allowed to cool to room temperature and then concentrated under reduced pressure. The residue was dissolved in CHCl3 (100 mL) and treated with solid Na2CO3 (14.12 g). After 1 hour, the supernatant was decanted and the residue was washed with warm CHCl3 (3×50 mL). The combined supernatants were filtered and concentrated to provide 4.6951 g as a yellow solid. The solid was dissolved in acetic anhydride (38 mL) and heated at 90° C. overnight. The mixture was cooled to room temperature and concentrated and the crude product was filtered through a silica plug (33 g silica, ethyl acetate) to give 6.13 g of 2-acetoxymethyl-3-methyl-pyridine as an orange oil.
Quantity
4.8363 g
Type
reactant
Reaction Step One
Name
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4.6 mL
Type
reactant
Reaction Step Three
Quantity
38 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH3:7])[C:2]=1[CH3:8].OO.[C:11]([OH:14])(=[O:13])[CH3:12]>C(OC(=O)C)(=O)C>[C:11]([O:14][CH2:8][C:2]1[C:3]([CH3:7])=[CH:4][CH:5]=[CH:6][N:1]=1)(=[O:13])[CH3:12]

Inputs

Step One
Name
Quantity
4.8363 g
Type
reactant
Smiles
N1=C(C(=CC=C1)C)C
Name
Quantity
4.6 mL
Type
reactant
Smiles
OO
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
4.6 mL
Type
reactant
Smiles
OO
Step Four
Name
Quantity
38 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated at 70° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in CHCl3 (100 mL)
ADDITION
Type
ADDITION
Details
treated with solid Na2CO3 (14.12 g)
WAIT
Type
WAIT
Details
After 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the supernatant was decanted
WASH
Type
WASH
Details
the residue was washed with warm CHCl3 (3×50 mL)
FILTRATION
Type
FILTRATION
Details
The combined supernatants were filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to provide 4.6951 g as a yellow solid
TEMPERATURE
Type
TEMPERATURE
Details
heated at 90° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
the crude product was filtered through a silica plug (33 g silica, ethyl acetate)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(=O)OCC1=NC=CC=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 6.13 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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